

9-Ethylguanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 9-Ethylguanine

Cat. No.: B105967

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An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of a Key Guanine Analog

This technical guide provides a comprehensive overview of **9-Ethylguanine** (9-EtG), a significant alkylated purine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, experimental protocols, and the biological relevance of this compound.

Core Physicochemical Data

9-Ethylguanine is a modified guanine base where an ethyl group is attached at the N9 position. This modification is crucial in various biochemical and biomedical studies, particularly in understanding DNA damage and repair mechanisms.

Property	Value	Reference
CAS Number	879-08-3	[1]
Molecular Formula	C ₇ H ₉ N ₅ O	[1]
Molecular Weight	179.18 g/mol	[1]
Appearance	Powder	[1]
Melting Point	>300 °C	[2]
Solubility	Soluble in 1 M NaOH	
Storage Temperature	2-8°C	

Spectroscopic Characterization

The structural integrity of **9-Ethylguanine** is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Infrared (IR) Spectroscopy

The mid-infrared spectrum of **9-Ethylguanine** in the gas phase has been characterized, revealing distinct vibrational modes. These experimental frequencies, obtained through IR-UV double-resonance spectroscopy, are pivotal for its structural assignment.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~1740	C=O stretch
~1630	NH ₂ scissoring
~1570	Ring stretching
~1480	Ring stretching
~1380	CH ₃ bending
~1250	Ring stretching
~1150	Ring stretching
~870	Ring breathing
~780	NH ₂ wagging
~530	Ring deformation

Note: The exact wavenumbers can vary based on the physical state and experimental conditions. The table presents approximate values based on gas-phase studies.

Experimental Protocols

Synthesis of 9-Ethylguanine Complexes

While a detailed, publicly available, step-by-step protocol for the synthesis of pure **9-Ethylguanine** is not readily found in the searched literature, its application as a ligand in organometallic complexes is well-documented. A general procedure for the synthesis of a ruthenium-**9-ethylguanine** complex is described below.

Synthesis of proximal---INVALID-LINK--2

This protocol outlines the isolation of a ruthenium complex containing **9-Ethylguanine** (proximal---INVALID-LINK--2).

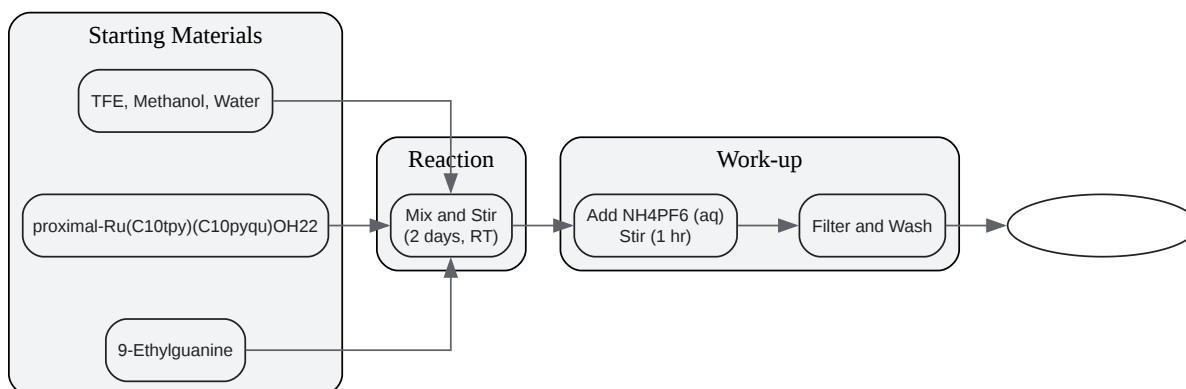
Materials:

- **9-Ethylguanine** (9-EtG)

- proximal---INVALID-LINK--2 (proximal-(NO₃)₂)
- 2,2,2-Trifluoroethanol (TFE)
- Methanol
- Water
- Saturated aqueous solution of NH₄PF₆

Procedure:

- Combine **9-Ethylguanine** (10.8 mg, 0.060 mmol) and proximal-(NO₃)₂ (10.0 mg, 0.010 mmol) in a 20 mL glass vial.
- Add TFE (0.016 mL), methanol (1.3 mL), and water (0.60 mL) to the vial.
- Stir the mixture for 2 days at room temperature.
- Add a saturated aqueous solution of NH₄PF₆ (~0.1 mL) to the solution and stir for 1 hour.
- Collect the resulting solid on a glass frit and wash with a minimum amount of water.
- The yield of the final product, proximal---INVALID-LINK--2, is approximately 8.9 mg (64%).



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Caption: Workflow for the synthesis of a Ruthenium-**9-Ethylguanine** complex.

Biological Significance and Applications

9-Ethylguanine primarily serves as a crucial model compound in the study of DNA alkylation and its consequences. Alkylation at the N9 position prevents the formation of the N-glycosidic bond with deoxyribose, making it a valuable tool for investigating the specific interactions of the modified guanine base within a biological context.

Role as a DNA Adduct Model

Ethylating agents can react with guanine in DNA to form various adducts, including O⁶-ethylguanine and N⁷-ethylguanine. The formation of such adducts is a critical event in mutagenesis and carcinogenesis. **9-Ethylguanine** is used as a standard and a model to study the repair of these lesions and their effects on DNA replication and transcription. For instance, studies have used O⁶-ethylguanine as a molecular dosimeter to extrapolate the genetic effects of ethylating agents from cell cultures to in vivo models.

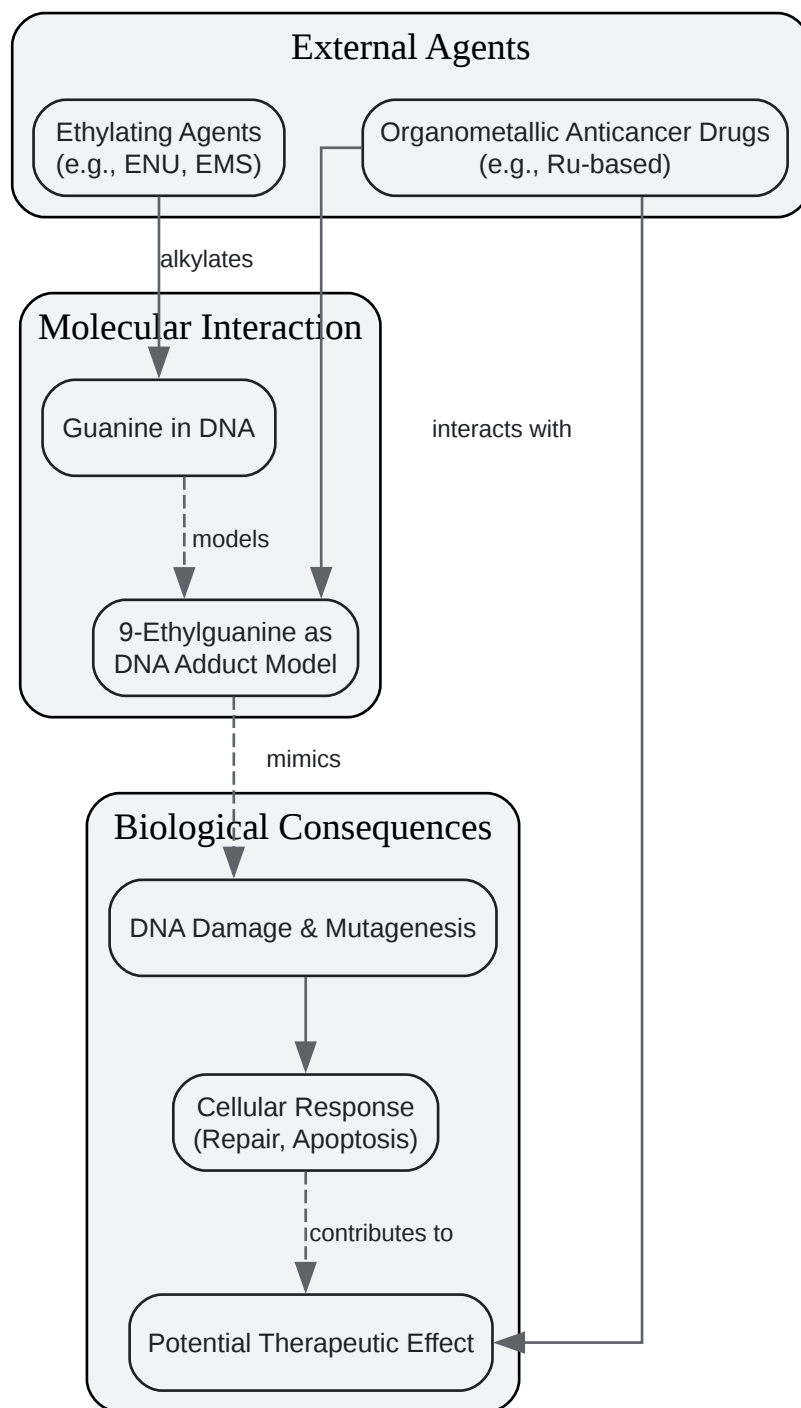
Interaction with Anticancer Compounds

9-Ethylguanine is extensively used as a model nucleobase to investigate the interactions between DNA and organometallic complexes, many of which are being explored as potential anticancer agents. The binding of these metal complexes to 9-EtG can be studied using techniques like NMR spectroscopy and mass spectrometry to elucidate the coordination chemistry, which is fundamental to their mechanism of action.

Biological Activity of Related 9-Alkylguanine Derivatives

While **9-Ethylguanine** itself is primarily a research tool, related 9-alkylguanine derivatives have shown significant biological activity. For example, 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is a potent antiproliferative agent. A prodrug of PMEG, octadecyloxyethyl-PMEG (ODE-PMEG), has demonstrated excellent antiproliferative activity in human cervical cancer cell lines and in solid tumor models in mice. The mechanism of action for these acyclic nucleoside phosphonates involves the inhibition of cellular DNA synthesis.

The metabolism of 9-substituted guanine analogs is a key determinant of their therapeutic efficacy and toxicity. For example, 9- β -D-arabinofuranosylguanine (ara-G), another guanine analog, exhibits selective toxicity towards T-lymphoblasts due to the preferential accumulation of its triphosphate metabolite, which inhibits DNA synthesis.



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